![molecular formula C10H8BrNO2 B1464661 Methyl 3-bromoindole-6-carboxylate CAS No. 860457-92-7](/img/structure/B1464661.png)
Methyl 3-bromoindole-6-carboxylate
Overview
Description
“Methyl 3-bromoindole-6-carboxylate” is a chemical compound with the CAS Number: 860457-92-7 . Its molecular formula is C10H8BrNO2 and it has a molecular weight of 254.08 . It is a white to brown solid and is stored at +4°C .
Molecular Structure Analysis
The IUPAC name for “this compound” is methyl 3-bromo-1H-indole-6-carboxylate . The InChI Code is 1S/C10H8BrNO2/c1-14-10(13)6-2-3-7-8(11)5-12-9(7)4-6/h2-5,12H,1H3 . The InChI key is YSCNGZSJIYDSOC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” has a boiling point of 386.2±22.0 °C (Predicted) . Its density is 1.629 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . The pKa value is 14.13±0.30 (Predicted) .Scientific Research Applications
1. Synthesis and Structural Analysis
Methyl 3-bromoindole-6-carboxylate is involved in the synthesis of various bromoindole compounds, which are derived from marine sources like the sponge Pseudosuberites hyalinus. These compounds, including 6-bromoindolyl-3-acetonitrile and 6-bromoindolyl-3-acetamide, are analyzed for their structure using techniques like IR, mass, and NMR spectral data (Rasmussen et al., 1993).
2. Building Blocks for Natural and Non-natural Derivatives
This compound is utilized in the creation of dibromoindole derivatives. It's significant in the regioselective dibromination process, leading to various natural and non-natural 5,6-dibromoindole derivatives, including compounds like meridianin F (Parsons et al., 2011).
3. Source for Synthesizing Biologically Active Compounds
This compound serves as a starting material for synthesizing analogs of biologically active compounds. Novel 5-methoxyindole-3-carboxylic acids with bromine in the 6-position have been synthesized for this purpose (Grinev et al., 1987).
4. Application in Palladium-Catalyzed Carbonylations
It's used in palladium-catalyzed carbonylations of unprotected bromoindoles, creating various indole carboxylic acid derivatives. This method is particularly useful for the synthesis of CNS active amphetamine derivatives (Kumar et al., 2004).
5. Chemoselective and Asymmetric Stereoablative Carboxylation
This compound is involved in enantioselective stereoablative carboxylation processes with malonic acid half thioesters, leading to the synthesis of valuable 3-substituted 3-hydroxy-2-oxindoles (Bai et al., 2015).
6. Precursors for Molecular Electronic Materials
This compound is a key precursor in the synthesis of C3-symmetric, substituted-triazatruxene molecules, which are important for creating functional molecules for material sciences applications (Valentine et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-bromoindole-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . .
Mode of Action
Indole derivatives, in general, are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets leading to various cellular changes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely depending on the specific derivative and its targets.
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels .
properties
IUPAC Name |
methyl 3-bromo-1H-indole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)6-2-3-7-8(11)5-12-9(7)4-6/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCNGZSJIYDSOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693845 | |
Record name | Methyl 3-bromo-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
860457-92-7 | |
Record name | Methyl 3-bromo-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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